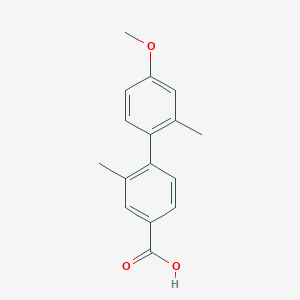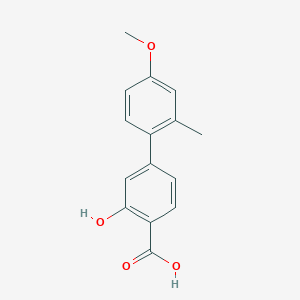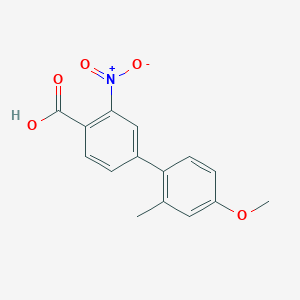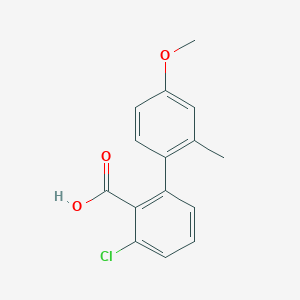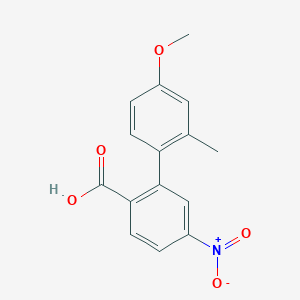
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% (3-MMP-5-MBA) is an organic compound widely used in scientific research. It is a derivative of benzoic acid, and can be synthesized in a variety of ways.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% is widely used in scientific research, particularly in the fields of chemistry, pharmacology, and biochemistry. In chemistry, it is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. In pharmacology, it is used in the synthesis of drugs, including antibiotics, antifungals, and anti-inflammatory agents. In biochemistry, it is used in the synthesis of enzymes, hormones, and other biological molecules.
Wirkmechanismus
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% is an organic compound that can be used to react with a variety of electrophiles. It can act as a nucleophile, attacking a variety of electrophiles, including alkyl halides, aldehydes, and ketones. It can also act as a Lewis acid, forming complexes with a variety of ligands, such as amines, carboxylic acids, and phosphates.
Biochemical and Physiological Effects
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% has a variety of biochemical and physiological effects. It can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. It can also act as an anti-inflammatory, reducing inflammation and swelling. Additionally, it can act as an anticonvulsant, reducing the severity and frequency of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is relatively stable and has a long shelf life. However, it can be difficult to handle in the lab due to its sensitivity to light and moisture. Additionally, it can be difficult to accurately measure its concentration in solutions.
Zukünftige Richtungen
There are a number of potential future directions for research into 3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95%. One potential direction is to further explore its effects on oxidative stress and inflammation. Additionally, further research could be conducted into its potential as an anticonvulsant. Additionally, research could be conducted into its potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. Furthermore, research could be conducted into its potential as a drug delivery system, as it has the potential to transport drugs to specific sites in the body. Finally, research could be conducted into its potential as a catalyst for a variety of chemical reactions.
Synthesemethoden
3-(4-Methoxy-2-methylphenyl)-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods, including the Williamson ether synthesis, the Stille reaction, and the Grignard reaction. The Williamson ether synthesis is a nucleophilic substitution reaction in which an alkyl halide is reacted with an alcohol in the presence of an alkoxide base. The Stille reaction is a palladium-catalyzed coupling reaction in which an organostannane reacts with an alkyl halide to form an alkyl-substituted product. The Grignard reaction is a nucleophilic addition reaction in which an alkyl halide reacts with magnesium metal to form a Grignard reagent, which can be used to react with a variety of electrophiles.
Eigenschaften
IUPAC Name |
3-methoxy-5-(4-methoxy-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-6-13(19-2)4-5-15(10)11-7-12(16(17)18)9-14(8-11)20-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEMVRCZURVEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689975 |
Source


|
| Record name | 4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-38-3 |
Source


|
| Record name | 4',5-Dimethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


